Cas no 912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine)

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-trifluoro-1-pyridin-3-ylethanamine
- 2,2,2-TRIFLUORO-1-PYRIDIN-3-YL-ETHYLAMINE
- 2-PYRIDINECARBOXYLIC ACID, 4-METHOXY-, HYDRAZIDE
- (2,2,2-trifluoro-1-pyridin-3-ylethyl)amine(SALTDATA: 2HCl)
- 2,2,2-Trifluoro-1-pyridin-3-ylethylamine
- ROWMBYANNAKARY-UHFFFAOYSA-N
- AU-004/40988812
- 2,2,2-trifluoro-1-(3-pyridinyl)ethylamine
- DTXSID00656824
- AKOS009097679
- (2,2,2-Trifluoro-1-pyridin-3-ylethyl)amine
- 912761-24-1
- FT-0685633
- EN300-392732
- SCHEMBL21460499
- J-506743
- MFCD07384536
- 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine
- N13231
- DB-031964
-
- MDL: MFCD07384536
- インチ: 1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2
- InChIKey: ROWMBYANNAKARY-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=NC=CC=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 176.05600
- どういたいしつりょう: 176.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 233.8±40.0 °C at 760 mmHg
- フラッシュポイント: 95.2±27.3 °C
- PSA: 38.91000
- LogP: 2.34400
- じょうきあつ: 0.1±0.5 mmHg at 25°C
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005864-50mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 50mg |
$190 | 2024-07-28 | |
Enamine | EN300-392732-5.0g |
2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |
912761-24-1 | 5g |
$2566.0 | 2023-05-27 | ||
Chemenu | CM173871-1g |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 95%+ | 1g |
$655 | 2021-08-05 | |
eNovation Chemicals LLC | Y1005864-100mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 100mg |
$185 | 2024-07-28 | |
Apollo Scientific | PC911029-500mg |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 97% | 500mg |
£450.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y1005864-1g |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 1g |
$555 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-500mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
Enamine | EN300-392732-0.05g |
2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |
912761-24-1 | 0.05g |
$744.0 | 2023-05-27 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-100mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
Alichem | A029195390-250mg |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 97% | 250mg |
$282.80 | 2023-08-31 |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamineに関する追加情報
Introduction to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (CAS No. 912761-24-1) and Its Emerging Applications in Chemical Biology
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 912761-24-1, is a fluorinated amine derivative featuring a pyridine moiety. This compound has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties, which make it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the pyridine ring provides opportunities for further functionalization and interaction with biological targets.
The growing interest in fluorinated amines stems from their ability to modulate drug-receptor interactions, improve pharmacokinetic profiles, and enhance binding affinity. Among these derivatives, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine has been extensively studied for its potential applications in medicinal chemistry. Its molecular structure allows for facile modifications at both the fluorinated amine group and the pyridine ring, enabling the synthesis of a diverse array of bioactive molecules.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for drug discovery. Computational models have been employed to predict the binding affinity of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine to various biological targets, including enzymes and receptors implicated in human diseases. These studies have highlighted its potential as a lead compound in the development of inhibitors for therapeutic applications.
In vitro studies have demonstrated that derivatives of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine exhibit inhibitory activity against several key enzymes involved in metabolic pathways. For instance, modifications at the pyridine ring have been shown to enhance binding to serine proteases, which are critical targets in diseases such as cancer and inflammation. Additionally, the fluorinated amine moiety has been found to improve selectivity over off-target enzymes, reducing side effects associated with small-molecule drugs.
The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. These methodologies not only improve synthetic efficiency but also enable access to complex derivatives with tailored properties.
One of the most compelling aspects of fluorinated amine derivatives is their potential to enhance drug delivery systems. The lipophilic nature of fluorine atoms improves membrane permeability, allowing for better absorption and distribution within biological systems. Furthermore, fluorine labeling techniques have been utilized in diagnostic imaging to develop contrast agents for medical applications. The versatility of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine makes it a valuable building block for such innovations.
The role of pyridine-based scaffolds in medicinal chemistry cannot be overstated. Pyridines are ubiquitous motifs in bioactive molecules due to their ability to form hydrogen bonds and coordinate with metal ions. In 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, the pyridine ring serves as a key interaction site with biological targets, facilitating the design of high-affinity ligands. Recent studies have shown that pyridine derivatives can modulate neurotransmitter receptors and ion channels, making them promising candidates for treating neurological disorders.
The impact of fluorination on pharmacological properties has been well-documented in numerous studies. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to altered metabolic stability and lipophilicity. For example, fluoroamino acids have been incorporated into antiviral drugs to enhance resistance against enzymatic degradation. Similarly, fluorinated analogs of existing therapeutics have demonstrated enhanced efficacy without compromising safety profiles.
Future directions in the study of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine include exploring its potential as an intermediate in drug synthesis and developing novel derivatives with enhanced bioactivity. Advances in synthetic methodologies will continue to drive innovation in this field, enabling access to more complex and potent bioactive molecules. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.
The integration of computational tools with experimental approaches has revolutionized drug discovery pipelines. Machine learning algorithms have been trained on large datasets containing structural and biological information to predict the activity of compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine before they are synthesized. This approach not only accelerates lead optimization but also reduces costs associated with traditional trial-and-error methods.
In conclusion, 912761–24–1 represents a significant advancement in chemical biology due to its unique structural features and functional properties. The combination of fluorination and pyridine moieties provides a versatile platform for designing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound, 912761–24–1 is poised to play a pivotal role in the development of next-generation pharmaceuticals.
912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine) 関連製品
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
